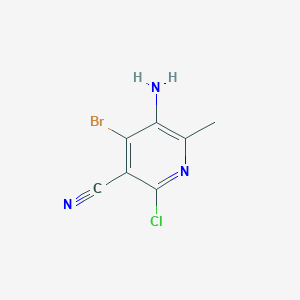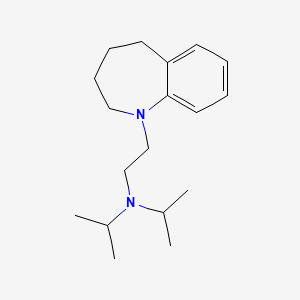
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H9F3IN It is characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-iodoaniline, is reacted with cyclopropylamine in the presence of a suitable catalyst to form N-cyclopropyl-4-iodoaniline.
Introduction of the Trifluoromethyl Group: The N-cyclopropyl-4-iodoaniline is then subjected to a trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction reactions to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Oxidation Products: Nitro or hydroxyl derivatives.
Reduction Products: Amine derivatives.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline
- N-cyclopropyl-4-chloro-N-(trifluoromethyl)aniline
- N-cyclopropyl-4-bromo-N-(trifluoromethyl)aniline
Uniqueness
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications .
Propiedades
Fórmula molecular |
C10H9F3IN |
|---|---|
Peso molecular |
327.08 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9F3IN/c11-10(12,13)15(9-5-6-9)8-3-1-7(14)2-4-8/h1-4,9H,5-6H2 |
Clave InChI |
ZCEDFJRDINEYSW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N(C2=CC=C(C=C2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)


![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)


![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)



![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)

